Cas no 95566-71-5 (Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate)

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional structure combining ester and piperidine moieties. The compound's key advantages include its reactivity as a building block for pharmaceuticals and agrochemicals, where its ester groups enable further functionalization. The piperidine core contributes to its utility in designing bioactive molecules, often enhancing solubility and bioavailability. Its stability under standard conditions ensures ease of handling and storage. This intermediate is commonly employed in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), making it a valuable reagent in medicinal chemistry and process development.
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate structure
95566-71-5 structure
Product name:Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
CAS No:95566-71-5
MF:C11H19NO4
MW:229.27286362648
CID:1039378
PubChem ID:296033

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
    • 4-(methoxycarbonyl)-1-Piperidineacetic acid ethyl ester
    • NSC165811
    • AKOS005081154
    • CS-0363414
    • 95566-71-5
    • NSC-165811
    • DTXSID50304444
    • Methyl1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
    • FT-0753918
    • ETHYL 4-METHOXYCARBONYL-1-PIPERIDINEACETATE
    • 12N-902
    • methyl 1-ethoxycarbonylmethylpiperidine-4-carboxylate
    • DB-080301
    • Inchi: InChI=1S/C11H19NO4/c1-3-16-10(13)8-12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3
    • InChI Key: OTXJQTPUYGQXPF-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CN1CCC(CC1)C(=O)OC

Computed Properties

  • Exact Mass: 229.13140809g/mol
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.8Ų

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM180642-10g
methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
95566-71-5 95%
10g
$430 2021-08-05
Chemenu
CM180642-5g
methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
95566-71-5 95%
5g
$339 2024-07-18
Crysdot LLC
CD11003898-10g
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
95566-71-5 95+%
10g
$455 2024-07-19
Alichem
A129006765-5g
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
95566-71-5 95%
5g
$245.92 2023-08-31
Alichem
A129006765-10g
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
95566-71-5 95%
10g
$368.28 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1434084-5g
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
95566-71-5 95+%
5g
¥2672.00 2024-04-24

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate Related Literature

Additional information on Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS No. 95566-71-5): A Comprehensive Overview

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, a compound with the chemical formula C12H17NO4, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 95566-71-5, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a piperidine ring and an ester functional group makes it a versatile intermediate in the synthesis of various bioactive molecules.

The Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate structure is characterized by its rigid piperidine core, which contributes to its stability and reactivity. The ester group at the 4-position of the piperidine ring provides a site for further functionalization, making it a valuable building block in medicinal chemistry. This compound has been studied for its role in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.

In recent years, there has been a growing interest in piperidine derivatives due to their broad spectrum of biological activities. The Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate derivative has been explored for its potential as an intermediate in the development of novel drugs. Its structural features allow for modifications that can enhance pharmacological properties such as solubility, bioavailability, and target specificity.

One of the most promising applications of Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is in the field of central nervous system (CNS) drug discovery. Piperidine derivatives have shown promise as scaffolds for compounds that interact with neurotransmitter systems. The specific substitution pattern in Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate makes it a candidate for developing drugs that modulate pathways involved in conditions such as depression, anxiety, and neurodegenerative diseases.

Recent studies have highlighted the importance of Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. The piperidine core of this compound can be modified to create selective kinase inhibitors that target specific pathways involved in disease progression.

The chemical synthesis of Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate involves multi-step reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a protected piperidine derivative followed by introduction of the ester group at the 4-position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in these transformations.

In conclusion, Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS No. 95566-71-5) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for piperidine derivatives, compounds like Methyl 1-(2-ethoxy-2-oxyoethyl)piperidine -4-carboxylate will undoubtedly play a crucial role in the next generation of pharmaceutical innovations.

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